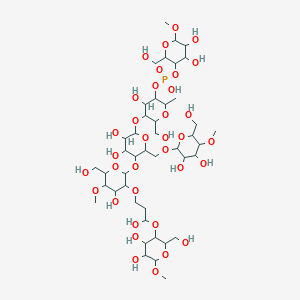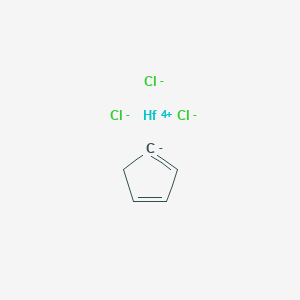
1-Chloro-3-fluoro-2-isothiocyanatobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Field : Microbiology
- Application : Isothiocyanates, including 1-chloro-2-isothiocyanatobenzene, have been found to exhibit antimicrobial activity .
- Method : The reaction between amines and carbon disulfide in the presence of liquid ammonia and zinc peroxide was performed at room temperature under mild conditions . Zinc peroxide proved to be a better desulfurizing agent than the previously reported desulfurizing agents .
- Results : Antimicrobial screening of the synthesized compounds revealed good activity of isothiocyanatobenzene, 1-chloro-2-isothiocyanatobenzene, and 2-phenylethyl isothiocyanate against C. albicans, E. coli, and B. subtilis .
Anticancer Activity
- Field : Oncology
- Application : Isothiocyanates have shown anticancer activity .
- Method : Isothiocyanates are formed in cruciferous plants (broccoli or wasabi) in reaction of glucosinolates with the enzyme myrosinase .
- Results : Brassica vegetables contain the simplest isothiocyanates like benzyl, allyl, phenyl, and 2-phenylethyl isothiocyanates which exhibit antitumor , anticancer and antibiotic activities.
Peptide Sequencing and Biomarkers
- Field : Biology and Medical Fields
- Application : Isothiocyanates are used in peptide sequencing and as biomarkers in biology and medical fields for diagnosis purposes .
Nucleophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : 1-Chloro-3-fluoro-2-isothiocyanatobenzene can undergo nucleophilic aromatic substitution .
- Method : The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
- Results : Under the same conditions chlorobenzene completely fails to react; thus the activating influence of the two nitro groups amounts to a factor of at least 10^8 .
Synthesis of Organic Isothiocyanates
- Field : Organic Chemistry
- Application : 1-Chloro-3-fluoro-2-isothiocyanatobenzene can be synthesized using zinc peroxide as a desulfurizing agent .
- Method : The reaction between amines and carbon disulfide in the presence of liquid ammonia and zinc peroxide was performed at room temperature under mild conditions .
- Results : Linear, cyclic, and aromatic isothiocyanates can be synthesized by this method in high yield .
Heat Transfer Fluid and Cleaning Agent
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHWRCYXUNZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650246 | |
| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-2-isothiocyanatobenzene | |
CAS RN |
899806-25-8 | |
| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluorophenylisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1593279.png)



